molecular formula C15H19N3O6 B11530395 N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

Cat. No.: B11530395
M. Wt: 337.33 g/mol
InChI Key: POVKVKIOSCJFJZ-MHWRWJLKSA-N
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Description

N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is a compound with an intriguing structure. Let’s break it down:

  • The N’- prefix indicates that the hydrazide group is attached to the nitrogen atom.
  • The (1E)-1-(4-methoxy-3-nitrophenyl)ethylidene portion refers to an ethylidene group (C=C) connected to a substituted phenyl ring (4-methoxy-3-nitrophenyl).
  • The 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide segment consists of a dioxolane ring (a five-membered cyclic ether) and an acetohydrazide moiety.

Preparation Methods

The synthetic routes for N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide involve several steps:

    Starting Materials:

    Hydrazine Derivatives:

    1,3,4-Thiadiazole Formation:

Chemical Reactions Analysis

    Reactions: N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

    Major Products: These reactions can yield diverse products, such as derivatives with altered functional groups.

Scientific Research Applications

N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide finds applications in:

    Chemistry: As a versatile intermediate for further synthesis.

    Biology: Potential bioactive properties due to its unique structure.

    Medicine: Investigated for antimicrobial activity.

    Industry: May have industrial applications.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways.

Comparison with Similar Compounds

    Uniqueness: N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide stands out due to its intricate structure.

    Similar Compounds: While I don’t have a specific list, related compounds include other hydrazides, acetohydrazides, and 1,3,4-thiadiazoles.

Remember that further studies are essential to

Properties

Molecular Formula

C15H19N3O6

Molecular Weight

337.33 g/mol

IUPAC Name

N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide

InChI

InChI=1S/C15H19N3O6/c1-10(11-4-5-13(22-3)12(8-11)18(20)21)16-17-14(19)9-15(2)23-6-7-24-15/h4-5,8H,6-7,9H2,1-3H3,(H,17,19)/b16-10+

InChI Key

POVKVKIOSCJFJZ-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1(OCCO1)C)/C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CC1(OCCO1)C)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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